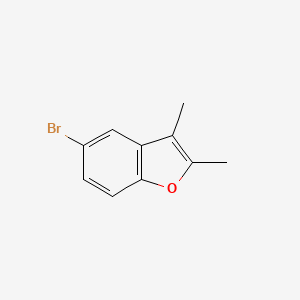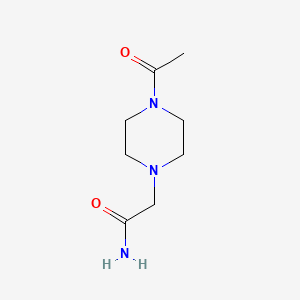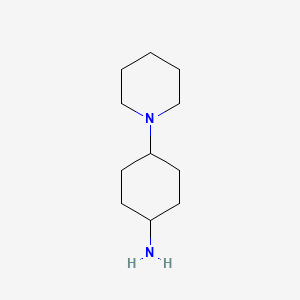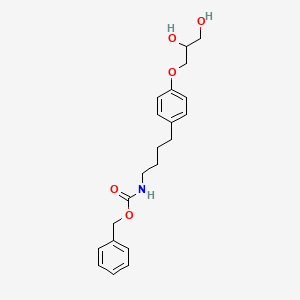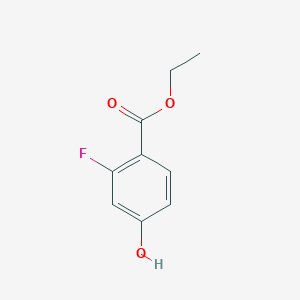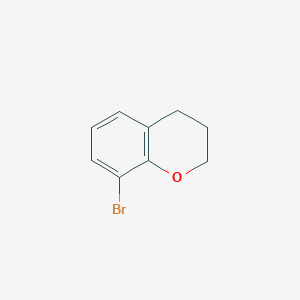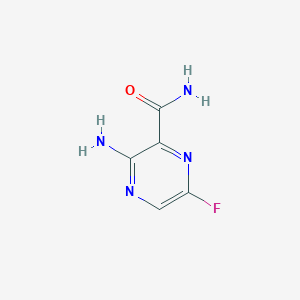
3-Amino-6-fluoropyrazine-2-carboxamide
概要
説明
3-Amino-6-fluoropyrazine-2-carboxamide: is a heterocyclic organic compound that contains a pyrazine ring substituted with an amino group at position 3, a fluorine atom at position 6, and a carboxamide group at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluoropyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-haloketones.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The amino and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 3-Amino-6-fluoropyrazine-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for the design of enzyme inhibitors or modulators.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities . These properties make it a promising lead compound for drug development.
Industry: In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups allow for the creation of a wide range of products.
作用機序
The mechanism of action of 3-Amino-6-fluoropyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.
類似化合物との比較
3-Aminopyrazine-2-carboxamide: Lacks the fluorine atom, which may result in different biological activities and binding affinities.
6-Fluoropyrazine-2-carboxamide:
3-Amino-5-fluoropyrazine-2-carboxamide: Similar structure but with the fluorine atom at a different position, leading to variations in chemical and biological properties.
Uniqueness: 3-Amino-6-fluoropyrazine-2-carboxamide is unique due to the specific positioning of its substituents, which can influence its reactivity, binding interactions, and overall biological activity. The combination of an amino group, a fluorine atom, and a carboxamide group on the pyrazine ring provides a distinct chemical profile that can be exploited in various research and industrial applications.
特性
IUPAC Name |
3-amino-6-fluoropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRZZYCKWGVSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
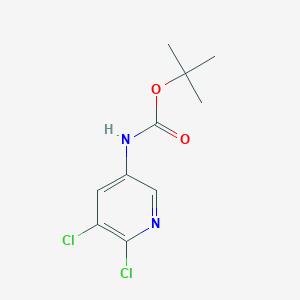
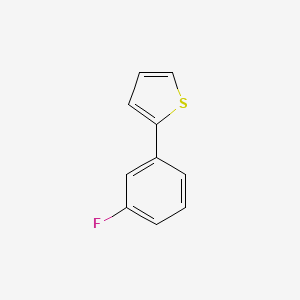
![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
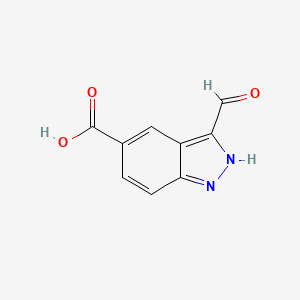
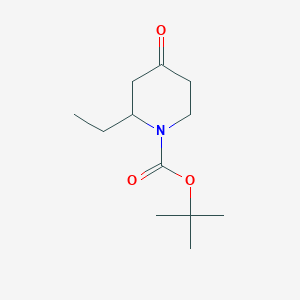
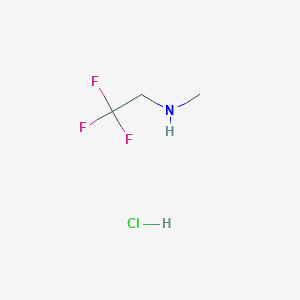
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)

